molecular formula C18H19N5O2 B4512625 N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B4512625
M. Wt: 337.4 g/mol
InChI Key: URQHDYTWTBFDQT-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and a methoxyphenyl ethyl chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Attachment of the Methoxyphenyl Ethyl Chain: This step involves the alkylation of the tetrazole ring with a 2-(2-methoxyphenyl)ethyl halide under basic conditions.

    Formation of the Benzamide Group: The final step involves the acylation of the intermediate product with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the observed biological effects. The methoxyphenyl ethyl chain and benzamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-5-ylmethyl)benzamide: Similar structure but with a different position of the tetrazole ring.

    N-[2-(2-methoxyphenyl)ethyl]-4-(1H-triazol-1-ylmethyl)benzamide: Contains a triazole ring instead of a tetrazole ring.

    N-[2-(2-methoxyphenyl)ethyl]-4-(1H-imidazol-1-ylmethyl)benzamide: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide is unique due to the presence of the tetrazole ring, which imparts specific binding properties and biological activities. The combination of the methoxyphenyl ethyl chain and benzamide group further enhances its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)16-8-6-14(7-9-16)12-23-13-20-21-22-23/h2-9,13H,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQHDYTWTBFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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